2-Metilpirimidin-4-carboxilato de etilo

Descripción general

Descripción

Molecular Structure Analysis

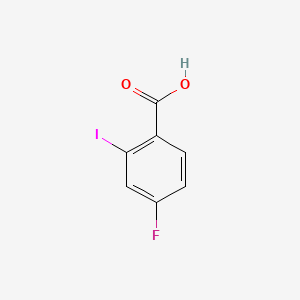

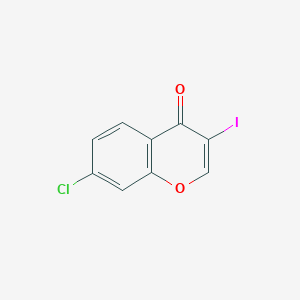

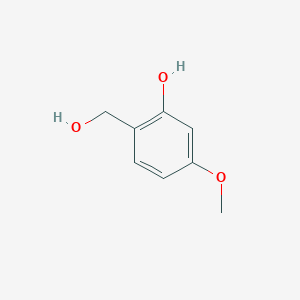

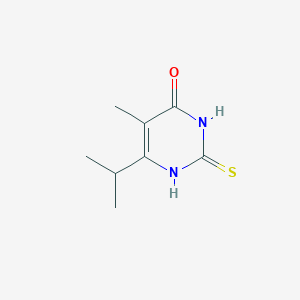

The molecular structure of Ethyl 2-methylpyrimidine-4-carboxylate consists of a pyrimidine ring with a methyl group attached to the 2nd carbon and an ethyl ester attached to the 4th carbon.Physical And Chemical Properties Analysis

Ethyl 2-methylpyrimidine-4-carboxylate is a solid . The exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.Aplicaciones Científicas De Investigación

2-Metilpirimidin-4-carboxilato de etilo: Un análisis exhaustivo de las aplicaciones de la investigación científica:

Intermediario farmacéutico

El this compound se utiliza principalmente como intermedio farmacéutico. Sirve como bloque de construcción en la síntesis de diversos compuestos farmacéuticos, particularmente aquellos con posibles propiedades neuroprotectoras y antineuroinflamatorias .

Síntesis orgánica

Este compuesto participa en condensaciones de tres componentes, un tipo de síntesis orgánica que combina tres reactivos diferentes para formar un nuevo compuesto. Este proceso se utiliza en la creación de moléculas complejas como los derivados de tiazolopirimidina .

Agentes neuroprotectores

Los estudios de investigación han indicado que los derivados del this compound pueden actuar como agentes neuroprotectores. Pueden desempeñar un papel en la inhibición del estrés del RE, la apoptosis y la vía inflamatoria NF-kB, que son factores importantes en las enfermedades neurodegenerativas .

Ciencias ambientales

Por último, el this compound puede encontrar aplicaciones en las ciencias ambientales, particularmente en el desarrollo de productos químicos que pueden ayudar en el control de la contaminación o la gestión de residuos.

BLD Pharm Springer - Síntesis y evaluación farmacológica Springer - Síntesis y estructura de derivados de tiazolopirimidina

Mecanismo De Acción

Result of Action

The molecular and cellular effects of Ethyl 2-methylpyrimidine-4-carboxylate’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors impact ethyl 2-methylpyrimidine-4-carboxylate is currently unavailable .

Análisis Bioquímico

Biochemical Properties

Ethyl 2-methylpyrimidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and repair. Ethyl 2-methylpyrimidine-4-carboxylate inhibits this enzyme, leading to a decrease in the production of tetrahydrofolate, a form of folic acid necessary for the synthesis of nucleotides . This inhibition can affect cell proliferation and is a mechanism often exploited in cancer treatment.

Cellular Effects

Ethyl 2-methylpyrimidine-4-carboxylate has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of dihydrofolate reductase by ethyl 2-methylpyrimidine-4-carboxylate can lead to cell cycle arrest and apoptosis in rapidly dividing cells . This compound also affects the expression of genes involved in cell growth and differentiation, further impacting cellular functions.

Molecular Mechanism

The molecular mechanism of action of ethyl 2-methylpyrimidine-4-carboxylate involves its binding interactions with biomolecules. By binding to the active site of dihydrofolate reductase, it inhibits the enzyme’s activity, preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate cycle, leading to a reduction in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. Additionally, ethyl 2-methylpyrimidine-4-carboxylate can modulate the activity of other enzymes and proteins involved in cellular metabolism and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-methylpyrimidine-4-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-methylpyrimidine-4-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained inhibition of dihydrofolate reductase, causing prolonged effects on cell proliferation and survival.

Dosage Effects in Animal Models

The effects of ethyl 2-methylpyrimidine-4-carboxylate vary with different dosages in animal models. At low doses, the compound can effectively inhibit dihydrofolate reductase without causing significant toxicity . At higher doses, ethyl 2-methylpyrimidine-4-carboxylate can lead to adverse effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Ethyl 2-methylpyrimidine-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of the folate cycle, influencing the levels of various metabolites . The inhibition of dihydrofolate reductase by ethyl 2-methylpyrimidine-4-carboxylate leads to a decrease in tetrahydrofolate levels, affecting the synthesis of nucleotides and amino acids. This disruption in metabolic flux can have downstream effects on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of ethyl 2-methylpyrimidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through folate transporters, which facilitate its entry into the cytoplasm . Once inside the cell, ethyl 2-methylpyrimidine-4-carboxylate can bind to dihydrofolate reductase and other target proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

Ethyl 2-methylpyrimidine-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with dihydrofolate reductase and other enzymes involved in nucleotide synthesis . Additionally, ethyl 2-methylpyrimidine-4-carboxylate can be targeted to specific organelles through post-translational modifications and targeting signals, further influencing its subcellular distribution and activity.

Propiedades

IUPAC Name |

ethyl 2-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-5-9-6(2)10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHAOGKPYSIRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505242 | |

| Record name | Ethyl 2-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76240-14-7 | |

| Record name | Ethyl 2-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1367101.png)